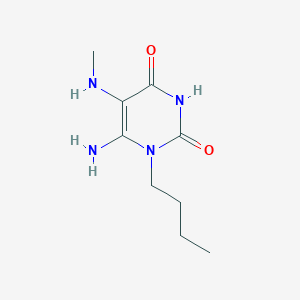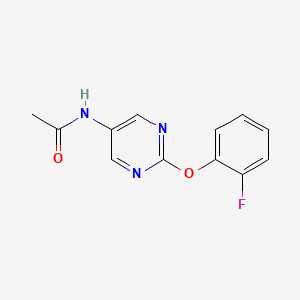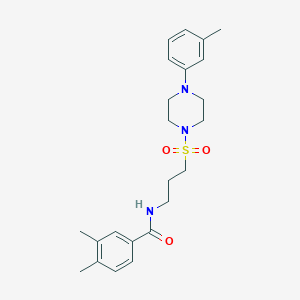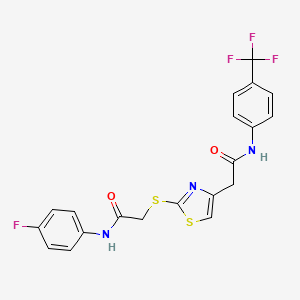
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 . It is a product for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.25 .科学的研究の応用
Supramolecular Assemblies
6-Amino-1-butyl-5-methylamino-1H-pyrimidine-2,4-dione has been investigated for its potential in forming hydrogen-bonded supramolecular assemblies. A study demonstrated its use in creating novel crown-containing hydrogen-bonded networks through co-crystallization, indicating its suitability as a ligand in this context (Fonari et al., 2004).
Synthesis of Pyrimido[4,5-d]pyrimidones
Another significant application is in the synthesis of pyrimido[4,5-d]pyrimidones. Research has shown that this compound can be effectively used in reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes to form pyrimido[4,5-d]pyrimidine-2,4-dione ring systems (Hamama et al., 2012).
Optical and Nonlinear Optical Applications
There is also evidence of its use in optical and nonlinear optical (NLO) applications. A study synthesizing novel pyrimidine-based bis-uracil derivatives from this compound explored its potential in drug discovery and NLO device fabrications, demonstrating its versatility in various scientific applications (Mohan et al., 2020).
Antibacterial Activities
Moreover, its derivatives have been evaluated for antibacterial activities. A study focused on synthesizing pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and assessing their in vitro antibacterial properties, highlighting the compound's relevance in medicinal chemistry (Aksinenko et al., 2016).
Acetylcholinesterase Inhibitors for Alzheimer's Treatment
The compound has also been studied for its potential in treating Alzheimer's disease. Research into novel acetylcholinesterase inhibitors based on uracil moieties, synthesized from this compound, has shown promising results for memory impairment treatment in Alzheimer's disease models (Semenov et al., 2020).
特性
IUPAC Name |
6-amino-1-butyl-5-(methylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-13-7(10)6(11-2)8(14)12-9(13)15/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDJIRYLSHJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
![N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2891375.png)


